molecular formula C11H15NO2 B8121966 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

Cat. No.: B8121966
M. Wt: 193.24 g/mol
InChI Key: LRETZWLNIJZKND-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide is a versatile organic compound that serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals . This compound is characterized by its hydroxyl and acetamide functional groups, which contribute to its reactivity and utility in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.

Major Products

    Oxidation: Formation of 2-oxo-N-(1-phenylpropan-2-yl)acetamide.

    Reduction: Formation of 2-amino-N-(1-phenylpropan-2-yl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide can be compared with other similar compounds such as:

    N-(1-phenylpropan-2-yl)acetamide: Lacks the hydroxyl group, which affects its reactivity and biological activity.

    2-Hydroxy-N-(1-phenylethyl)acetamide: Similar structure but with a different alkyl chain length, influencing its physical and chemical properties.

    2-Hydroxy-N-(1-phenylpropan-2-yl)benzamide:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.

Properties

IUPAC Name

2-hydroxy-N-(1-phenylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(12-11(14)8-13)7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRETZWLNIJZKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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